molecular formula C9H9ClF3NO B14846716 2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine

2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14846716
M. Wt: 239.62 g/mol
InChI Key: CFWVJOZUCNTNMW-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of both chloro and trifluoro groups in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2-chlorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenoxy acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoro groups enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This modulation can result in the inhibition or activation of specific cellular processes, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(2-chloro-phenoxy)-acetylamino-benzoic acid: Another phenoxy compound with similar structural features.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with multiple chloro groups.

Uniqueness

2-(2-Chloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoro group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are desired .

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

2-(2-chlorophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2

InChI Key

CFWVJOZUCNTNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(CN)C(F)(F)F)Cl

Origin of Product

United States

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